7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications
Ionisation and Methylation Reactions
Purine derivatives, including the 7-hexyl-3-methyl variant, exhibit distinct ionisation and methylation characteristics. They're categorized based on their physical properties and substituents, which influence their reactivity, particularly in methylation processes. These properties are crucial in chemical synthesis and pharmacological studies (Rahat, Bergmann & Tamir, 1974).
Structural Analysis
Studies on similar purine compounds reveal insights into their structural properties, like planarity of the purine fused-ring skeleton and the conformations of attached groups. This structural understanding is vital for designing drugs and exploring their interactions at the molecular level (Karczmarzyk, Karolak-Wojciechowska & Pawłowski, 1995).
Synthesis and Biological Activity
The synthesis of purine derivatives with specific substituents, like thiazolidinedione, and their biological evaluation, for example, in triglyceride accumulation and hypoglycemic activity, are significant areas of research. These studies contribute to the development of new pharmacological agents (Kim et al., 2004).
Spectroscopy and Photophysical Properties
Investigating the spectral and photophysical properties of purine derivatives, including their behavior in different solvents and pH conditions, is crucial for understanding their stability and reactivity. These properties are essential for developing imaging agents and studying drug interactions (Wenska et al., 2004).
Purine Studies in Medicinal Chemistry
Purine derivatives are extensively studied for their potential as therapeutic agents. Their methylation and reduction, and the stereochemistry of their derivatives, are particularly significant in developing new drugs with improved efficacy and reduced side effects (Armarego & Reece, 1976).
Properties
IUPAC Name |
7-hexyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-5-6-7-8-9-20-12-13(17-16(20)23-10-11(2)3)19(4)15(22)18-14(12)21/h2,5-10H2,1,3-4H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERFGCUIXDWWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.